molecular formula C20H19NO4 B1394616 Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 937268-26-3

Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1394616
M. Wt: 337.4 g/mol
InChI Key: XULQOYCVMJYMDO-UHFFFAOYSA-N
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Patent
US07557213B2

Procedure details

Experimental conditions analogous to those described for Step 4 of Example 60, from 3.10 g (8.80 mmol) of 1-(4-methoxy-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, 40 mL of 1:1 methanol-water mixture and 0.44 g (18.3 mmol) of lithium hydroxide with a work-up consisting only of thorough evaporation of solvents.
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)[CH:7]=1)=[O:5])C.[OH-].[Li+]>CO.O>[CH3:25][O:24][C:21]1[CH:20]=[CH:19][C:18]([CH2:17][N:8]2[C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:15](=[O:16])[C:6]([C:4]([OH:5])=[O:3])=[CH:7]2)=[CH:23][CH:22]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=CC=CC=C2C1=O)CC1=CC=C(C=C1)OC
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consisting only of thorough evaporation of solvents

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(CN2C=C(C(C3=CC=CC=C23)=O)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.